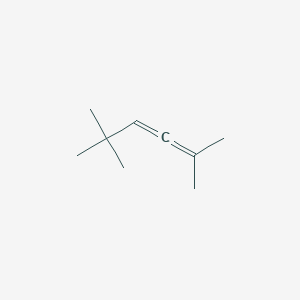
2,5,5-Trimethylhexa-2,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-Trimethylhexa-2,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the second and third positions of the hexa chain, with three methyl groups attached at the second and fifth positions. This structural arrangement imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhexa-2,3-diene can be achieved through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can lead to the formation of the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are less commonly disclosed due to proprietary technologies.
化学反应分析
Types of Reactions
2,5,5-Trimethylhexa-2,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
2,5,5-Trimethylhexa-2,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,5,5-Trimethylhexa-2,3-diene involves its reactivity at the double bonds. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene component. This reaction forms a six-membered ring, which is valuable in synthetic organic chemistry . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
相似化合物的比较
Similar Compounds
2,5-Heptadiene: A non-conjugated diene with similar reactivity but different structural properties.
1,3-Butadiene: A conjugated diene with distinct stability and reactivity due to its conjugated system.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Uniqueness
2,5,5-Trimethylhexa-2,3-diene is unique due to its specific methyl substitutions and the positioning of its double bonds. This structural arrangement influences its chemical behavior and makes it a valuable compound in various chemical reactions and applications .
属性
CAS 编号 |
21020-30-4 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-8(2)6-7-9(3,4)5/h7H,1-5H3 |
InChI 键 |
XIXAOYUNUKDINI-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



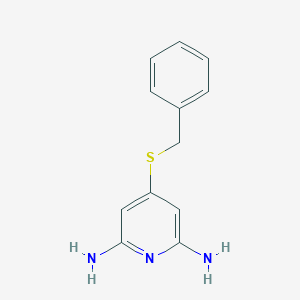


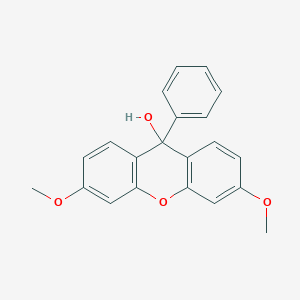
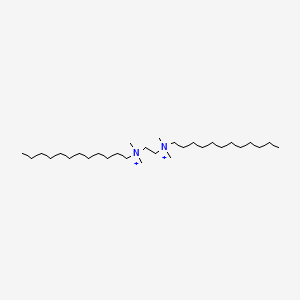
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
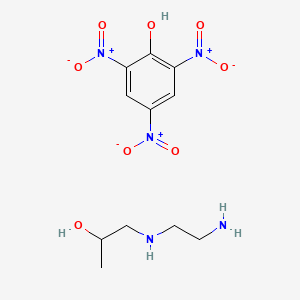

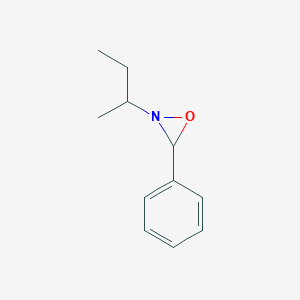

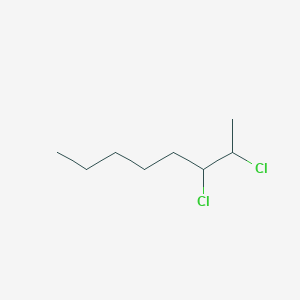
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

